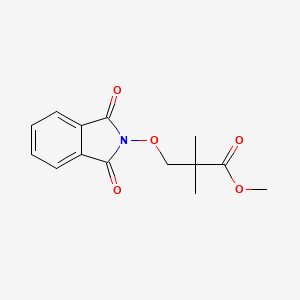
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,1-difluoroethyl bromide as a fluorinating agent, which reacts with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate salts, esters, dihydropyrazine derivatives, and various substituted pyrazine compounds .
Wissenschaftliche Forschungsanwendungen
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the 1,1-difluoroethyl group, resulting in different chemical properties and reactivity.
5-methylpyrazine-2-carboxylic acid: Contains a methyl group instead of the 1,1-difluoroethyl group, leading to variations in its biological activity.
5-(trifluoromethyl)pyrazine-2-carboxylic acid: Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.
Uniqueness
The presence of the 1,1-difluoroethyl group in 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C7H6F2N2O2 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c1-7(8,9)5-3-10-4(2-11-5)6(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
ARJBBDGMBBFJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(N=C1)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
![7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
phosphanium bromide](/img/structure/B8510240.png)
![N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8510250.png)









